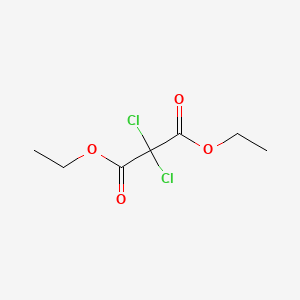
3-(5-Carbamoyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoic acid
Overview
Description
“3-(5-Carbamoyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoic acid” is a chemical compound used in diverse scientific research. It has a molecular weight of 227.18 and a molecular formula of C8H9N3O5 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.18 . Other physical and chemical properties such as boiling point, melting point, and solubility aren’t provided in the resources I have. These properties are typically determined experimentally.Mechanism of Action
3-(5-Carbamoyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoic acid inhibits GCPII activity by binding to the active site of the enzyme. This binding prevents the enzyme from hydrolyzing glutamate, which leads to an accumulation of glutamate in the extracellular space. This accumulation of glutamate can activate N-methyl-D-aspartate (NMDA) receptors, which can lead to increased calcium influx and neuronal damage. This compound has been shown to protect against glutamate-induced neuronal damage in vitro and in vivo.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to reduce tumor growth in animal models of prostate cancer and glioblastoma. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. This compound has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
3-(5-Carbamoyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoic acid has several advantages for lab experiments. This compound is stable and easy to synthesize, which makes it a useful tool for studying the role of GCPII in disease. This compound has also been shown to have low toxicity in animal models. However, this compound has limitations for lab experiments. This compound is not very water-soluble, which can make it difficult to administer in vivo. This compound also has low bioavailability, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on 3-(5-Carbamoyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoic acid. One direction is to improve the water solubility and bioavailability of this compound to enhance its effectiveness as a therapeutic agent. Another direction is to study the role of GCPII in other diseases, such as epilepsy and stroke. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on other signaling pathways. Overall, this compound has shown promise as a potential therapeutic agent for various diseases, and further research is needed to fully understand its potential.
Scientific Research Applications
3-(5-Carbamoyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the activity of glutamate carboxypeptidase II (GCPII), an enzyme that is overexpressed in many cancers and neurodegenerative diseases. Inhibiting GCPII activity has been shown to reduce tumor growth and improve cognitive function in animal models.
properties
IUPAC Name |
3-(5-carbamoyl-2,4-dioxopyrimidin-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O5/c9-6(14)4-3-11(2-1-5(12)13)8(16)10-7(4)15/h3H,1-2H2,(H2,9,14)(H,12,13)(H,10,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXBOGYHWRIZEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCC(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501148678 | |
| Record name | 1(2H)-Pyrimidinepropanoic acid, 5-(aminocarbonyl)-3,4-dihydro-2,4-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501148678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2044713-63-3 | |
| Record name | 1(2H)-Pyrimidinepropanoic acid, 5-(aminocarbonyl)-3,4-dihydro-2,4-dioxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2044713-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1(2H)-Pyrimidinepropanoic acid, 5-(aminocarbonyl)-3,4-dihydro-2,4-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501148678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-ethyl-9H-pyrido[3,4-b]indole](/img/structure/B3049303.png)











